molecular formula C16H11N3O4 B2733687 (E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid CAS No. 461684-35-5

(E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid

Cat. No.: B2733687
CAS No.: 461684-35-5
M. Wt: 309.281
InChI Key: IIGIQBWHQQNSHJ-BQYQJAHWSA-N
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Description

(E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid is a complex organic compound characterized by the presence of a nitrophenyl group, an imidazo[1,5-a]pyridine ring, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,5-a]pyridine core, which can be synthesized through the cyclization of 2-aminopyridine with α-haloketones. The nitrophenyl group is introduced via nitration of the corresponding phenyl derivative. The final step involves the formation of the acrylic acid moiety through a Heck reaction, where the imidazo[1,5-a]pyridine derivative is coupled with acrylic acid under palladium-catalyzed conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The acrylic acid moiety can engage in coupling reactions, such as Heck or Suzuki couplings, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

    Coupling Reactions: Palladium catalysts (Pd(OAc)₂) with ligands like triphenylphosphine (PPh₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while coupling reactions can produce a variety of substituted acrylic acids.

Scientific Research Applications

(E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the imidazo[1,5-a]pyridine ring can engage in stacking interactions with aromatic residues in proteins. The acrylic acid moiety can form covalent bonds with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid: Similar structure but with a different position of the nitro group.

    (E)-3-(3-(3-aminophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid: Contains an amino group instead of a nitro group.

    (E)-3-(3-(3-methylphenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid: Contains a methyl group instead of a nitro group.

Uniqueness

(E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid is unique due to the specific positioning of the nitro group, which can significantly influence its electronic properties and reactivity. This positioning can affect the compound’s ability to participate in specific interactions and reactions, making it a valuable tool in various research applications.

Properties

IUPAC Name

(E)-3-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4/c20-15(21)8-7-13-14-6-1-2-9-18(14)16(17-13)11-4-3-5-12(10-11)19(22)23/h1-10H,(H,20,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGIQBWHQQNSHJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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